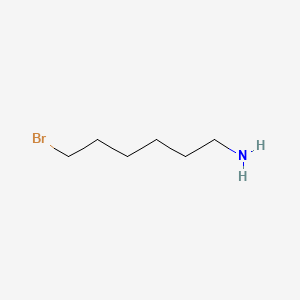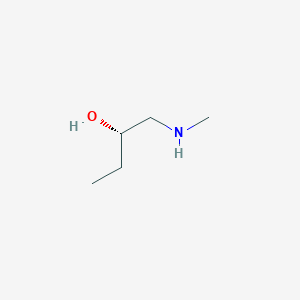![molecular formula C20H18F3NO5 B2437654 propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 625375-46-4](/img/structure/B2437654.png)
propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrano[3,2-c]pyran core, which is a type of oxygen-containing heterocycle . It also contains an amino group (NH2), a carboxylate group (CO2R where R is a propyl group), and a trifluoromethyl group (CF3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The presence of the trifluoromethyl group would likely make the compound somewhat polar . The amino and carboxylate groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with acids to form amides, or it could be acylated to form a secondary or tertiary amine . The carboxylate group could react with bases to form a carboxylate salt, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the R group in the carboxylate function. For example, if R is a large, bulky group, the compound might be less soluble in water than if R is a small, polar group .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activity
Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized various analogs containing the imidazole core and evaluated their efficacy against bacterial strains. For instance, compounds 1a and 1b demonstrated good antimicrobial potential .
Anti-Inflammatory Effects
Imidazole-based compounds have been investigated for their anti-inflammatory activity. These molecules may modulate inflammatory pathways, making them potential candidates for treating inflammatory conditions .
Antitumor Properties
Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their potential as chemotherapeutic agents against cancer cells. Further studies are needed to elucidate their mechanisms of action and optimize their efficacy .
Antidiabetic Activity
Imidazole-containing compounds have been studied for their antidiabetic properties. These molecules may impact glucose metabolism and insulin signaling pathways, offering potential therapeutic avenues for diabetes management .
Antioxidant Effects
Imidazole derivatives possess antioxidant properties, which could be valuable in combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cellular components warrants further investigation .
Other Applications
Beyond the mentioned fields, imidazole-containing compounds have also shown promise in areas such as anti-allergic, antipyretic, antiviral, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Commercially available drugs containing the 1,3-diazole ring highlight its relevance in pharmaceutical research .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound, also known as HMS1555K16 or IDI1_033282, is the enzyme IDI1 (Isopentenyl-Diphosphate Delta Isomerase 1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .
Mode of Action
The compound interacts with IDI1 and SREBP2, which are hub target genes, to ameliorate intrahepatic cholestasis in rats . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway. By interacting with IDI1, it influences the conversion of IPP to DMAPP, a critical step in the synthesis of farnesyl diphosphate, a precursor to cholesterol . It also regulates the expression of LDLr, HMGCR, and HMGCS1, thereby controlling cholesterol intake and synthesis .
Result of Action
The result of the compound’s action is the amelioration of intrahepatic cholestasis, a condition characterized by the accumulation of bile in the liver . This is achieved through the regulation of cholesterol intake and synthesis, which are key factors in the development of this condition .
Propriétés
IUPAC Name |
propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-4-6-12(7-5-11)20(21,22)23)15-13(29-17(16)24)8-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLPALDOQVKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
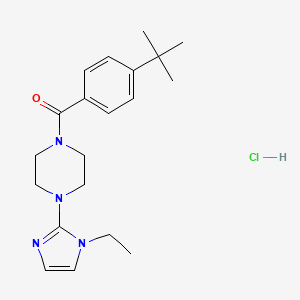
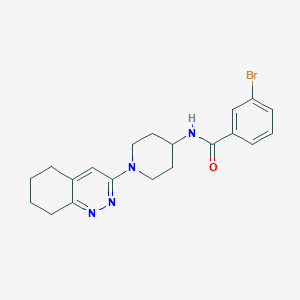

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
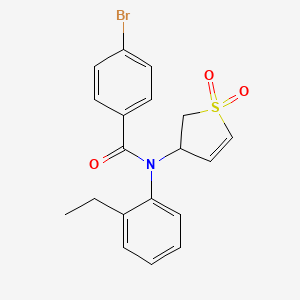
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)
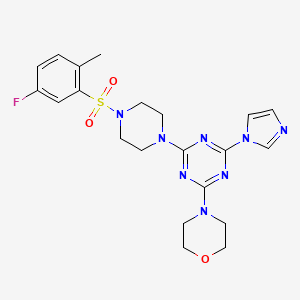
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

